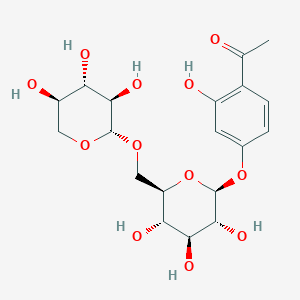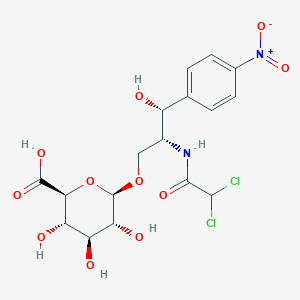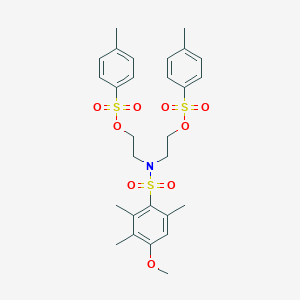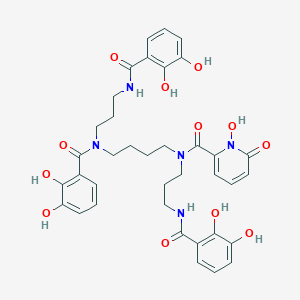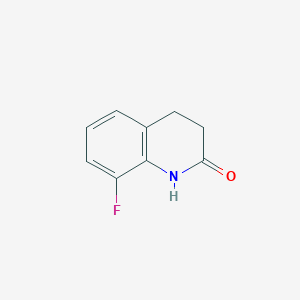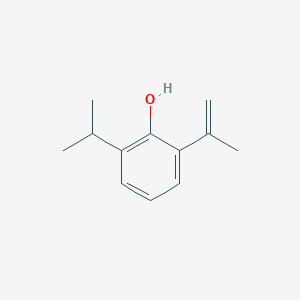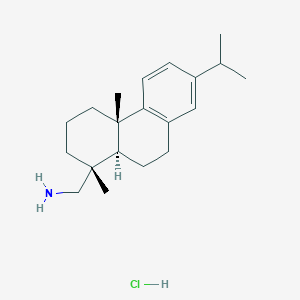
Leelamine Hydrochloride
Overview
Description
Leelamine (hydrochloride) is a tricyclic diterpene amine derived from the bark of pine trees. It is known for its weak agonistic effect on cannabinoid receptors and its inhibitory effects on pyruvate dehydrogenase kinases. Leelamine (hydrochloride) has gained attention for its potential antitumoral properties and its ability to disrupt intracellular cholesterol transport .
Mechanism of Action
Target of Action
Leelamine Hydrochloride primarily targets the homeostasis of cholesterol and other critical lipids, influencing their distribution and synthesis within cellular compartments . It is a weak agonist of cannabinoid receptors CB1 and CB2 . It also inhibits pyruvate dehydrogenase kinases (PDKs) .
Mode of Action
This compound’s mode of action involves its lysosomotropic property, which enables its accumulation in the lysosome . This accumulation leads to the inhibition of cholesterol transport, resulting in a lack of availability for key processes required for the functioning of cancer cells . In silico studies suggest that active derivatives accumulating in lysosomes bind to NPC1, a protein responsible for cholesterol export from the lysosome, inhibiting its activity .
Biochemical Pathways
This compound affects key oncogenic pathways such as RTK–AKT/STAT3/MAPK and AKT/mTOR in various tumor cells . It also disrupts intracellular cholesterol homeostasis . Furthermore, it has been shown to stimulate the expression of Atg7, beclin-1, and the production of autophagosomes, leading to substantial inhibition of STAT5 activation .
Pharmacokinetics
This compound has been shown to be detectable in the serum of mice using LC MS/MS, following oral administration of 80 mg/kg body weight over a 36-hour period . It also selectively and potently induces CYP2B activity in male ICR mice after oral administration .
Result of Action
This compound provokes cancer cell death through an apoptotic process in a dose-dependent fashion . It has been shown to be effective against certain cancer cells, independent from its activity on CB receptors or PDK1 . It accumulates inside the acidic lysosomes leading to disruption of intracellular cholesterol transport, autophagy, and endocytosis followed by cell death .
Biochemical Analysis
Biochemical Properties
Leelamine Hydrochloride plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its primary interactions is with cannabinoid receptors CB1 and CB2, where it acts as a weak agonist . Additionally, this compound inhibits pyruvate dehydrogenase kinase, which is involved in the regulation of glucose metabolism . The compound also disrupts intracellular cholesterol transport by accumulating in lysosomes, leading to the inhibition of autophagy and endocytosis . These interactions highlight the multifaceted role of this compound in biochemical processes.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell death by disrupting intracellular cholesterol transport and inhibiting autophagic flux . This disruption leads to the accumulation of cholesterol in lysosomal compartments, causing homeostatic imbalance and triggering cell death . This compound also affects cell signaling pathways, including the RTK-AKT/STAT/MAPK cascades, which are crucial for cell survival and proliferation . These effects demonstrate the compound’s potential as a chemotherapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its lysosomotropic properties, which enable it to accumulate inside acidic organelles such as lysosomes . This accumulation disrupts intracellular cholesterol trafficking and receptor-mediated endocytosis, leading to the inhibition of key signaling pathways . This compound also inhibits pyruvate dehydrogenase kinase, affecting glucose metabolism . These molecular interactions contribute to the compound’s ability to induce cell death and inhibit cancer cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent experimental results . Over time, the compound’s accumulation in lysosomes leads to sustained disruption of cholesterol transport and autophagic flux, resulting in prolonged cellular effects . These findings highlight the importance of temporal analysis in understanding the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In dose escalation studies, the compound has shown a dose-dependent effect on cancer cell inhibition . Higher doses of this compound result in increased accumulation in lysosomes and greater disruption of cholesterol transport . At high doses, the compound may exhibit toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications . These studies provide valuable insights into the compound’s dosage-dependent effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, primarily undergoing Phase I metabolism . The compound is metabolized by cytochrome P450 enzymes, particularly CYP2D6, which converts it into a mono-hydroxylated metabolite . This metabolic transformation affects the compound’s bioavailability and activity within the body . Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential and minimizing potential side effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific mechanisms. The compound’s lysosomotropic properties enable its accumulation in acidic organelles, such as lysosomes . This accumulation disrupts intracellular cholesterol transport and affects the localization of cholesterol within cells . Additionally, this compound interacts with transporters and binding proteins that facilitate its distribution within tissues . These transport and distribution mechanisms are critical for understanding the compound’s cellular effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound primarily localizes to lysosomes, where it disrupts cholesterol transport and autophagic flux . This localization is facilitated by its lysosomotropic properties, which enable it to accumulate in acidic compartments . The subcellular localization of this compound is crucial for its ability to induce cell death and inhibit cancer cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Leelamine (hydrochloride) can be synthesized through the extraction of leelamine from pine tree bark, followed by its conversion to the hydrochloride salt. The extraction process involves isolating the tricyclic diterpene molecule from the bark, which is then subjected to a reaction with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of leelamine (hydrochloride) involves large-scale extraction from pine tree bark, followed by purification and conversion to the hydrochloride form. The process is optimized to ensure high yield and purity, making it suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Leelamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Leelamine can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the tricyclic structure of leelamine.
Substitution: Substitution reactions can introduce different functional groups to the leelamine molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions
Major Products Formed:
Oxidation: Hydroxylated leelamine derivatives.
Reduction: Reduced tricyclic diterpene structures.
Substitution: Functionalized leelamine derivatives with various substituents
Scientific Research Applications
Leelamine (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a chiral resolving agent for carboxylic acids and in the synthesis of various derivatives.
Biology: Studied for its effects on intracellular cholesterol transport and lysosomal accumulation.
Medicine: Investigated for its potential as an anticancer agent, particularly in inhibiting the growth of melanoma and breast cancer cells.
Industry: Utilized in the development of novel therapeutic agents and as a research tool in pharmacological studies
Comparison with Similar Compounds
- Abietic Acid
- Dehydroabietylamine
- Various hydroxylated and substituted derivatives of leelamine .
Leelamine (hydrochloride) continues to be a compound of significant interest in scientific research due to its unique properties and potential therapeutic applications.
Properties
IUPAC Name |
[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPQLGCAWUAYPF-WFBUOHSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587872 | |
| Record name | Abieta-8,11,13-trien-18-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16496-99-4, 99306-87-3 | |
| Record name | Abieta-8,11,13-trien-18-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Dehydroabietylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




